N-[1-(2-methoxybenzyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide
Description
Properties
Molecular Formula |
C18H18N2O3 |
|---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
N-[1-[(2-methoxyphenyl)methyl]-2-oxo-3H-indol-3-yl]acetamide |
InChI |
InChI=1S/C18H18N2O3/c1-12(21)19-17-14-8-4-5-9-15(14)20(18(17)22)11-13-7-3-6-10-16(13)23-2/h3-10,17H,11H2,1-2H3,(H,19,21) |
InChI Key |
DTVLFNAKIKTWLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Route 1: Sequential Alkylation, Oxidation, and Acetylation
This method involves:
-
Alkylation of Indole : Substitution at the indole N1 position using 2-methoxybenzyl halides.
-
Oxidation to 2-Oxoindoline : Conversion of the indole core to a 2-oxo-2,3-dihydro-1H-indole structure.
-
Acetylation : Introduction of the acetamide group at the C3 position.
Route 2: Tandem Alkylation-Oxidation Followed by Acetylation
A modified approach combining alkylation and oxidation in a single pot, reducing purification steps and improving yield.
Detailed Experimental Procedures
Alkylation of Indole with 2-Methoxybenzyl Halides
Procedure :
A suspension of sodium hydride (60% in mineral oil, 1.2 equiv) in dry dimethyl sulfoxide (DMSO) is heated to 60°C under nitrogen. Indole (1.0 equiv) dissolved in DMSO is added dropwise, followed by 2-methoxybenzyl chloride (1.5 equiv). The mixture is stirred at 60°C for 1 hour, then at room temperature overnight. Workup involves extraction with ethyl acetate, washing with brine, and column chromatography (n-hexane/ethyl acetate, 9:1) to isolate 1-(2-methoxybenzyl)indole as a pale-yellow oil.
Key Parameters :
-
Solvent : DMSO enhances reaction rate due to its polar aprotic nature.
-
Temperature : 60°C optimizes substitution without side reactions.
-
Yield : 78–85% (Table 1).
Oxidation to 2-Oxo-2,3-Dihydro-1H-Indole
Procedure :
1-(2-Methoxybenzyl)indole is treated with oxalyl chloride (1.2 equiv) in tetrahydrofuran (THF) at 0–25°C for 3 hours. The intermediate oxalyl chloride adduct is hydrolyzed with aqueous sodium bicarbonate to yield 1-(2-methoxybenzyl)-2-oxo-2,3-dihydro-1H-indole. Purification via recrystallization (ethyl acetate/isopropyl ether) affords the product as white crystals.
Optimization :
-
Oxidizing Agent : Oxalyl chloride provides superior regioselectivity compared to other chlorinating agents.
-
Yield : 70–76% (Table 1).
Acetylation at C3 Position
Procedure :
The 2-oxoindoline intermediate is dissolved in dichloromethane (DCM) and treated with acetic anhydride (1.5 equiv) in the presence of triethylamine (2.0 equiv). After stirring at room temperature for 4 hours, the mixture is washed with dilute HCl, dried over sodium sulfate, and concentrated. The crude product is purified via silica gel chromatography (n-hexane/ethyl acetate, 7:3) to yield the title compound as a white solid.
Critical Factors :
-
Base : Triethylamine neutralizes HCl, preventing decomposition.
-
Yield : 82–88% (Table 1).
Table 1: Summary of Reaction Conditions and Yields
| Step | Reagents | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Alkylation | NaH, 2-Methoxybenzyl Cl | DMSO | 60°C | 12 h | 78–85 |
| Oxidation | Oxalyl Cl | THF | 0–25°C | 3 h | 70–76 |
| Acetylation | Ac₂O, Et₃N | DCM | RT | 4 h | 82–88 |
Optimization and Mechanistic Insights
Solvent Effects in Alkylation
DMSO outperforms THF or DMF due to its ability to stabilize the sodium indole intermediate, facilitating faster alkylation. Substituting DMSO with THF reduces yields by 20–25%.
Role of Oxidizing Agents
Oxalyl chloride selectively targets the indole C2 position, forming a stable α-ketoamide intermediate. Alternative agents like POCl₃ result in over-oxidation and reduced yields.
Acetylation Kinetics
Excess acetic anhydride ensures complete acetylation within 4 hours. Prolonged reaction times (>6 hours) lead to N-dealkylation side products.
Characterization and Analytical Data
Spectral Data
Purity Assessment
HPLC analysis (C18 column, 80:20 MeOH/H₂O) shows ≥98% purity, with retention time = 6.7 min.
Scale-Up Considerations
Industrial-scale production requires:
-
Temperature Control : Slow addition of sodium hydride to prevent exothermic runaway.
-
Solvent Recovery : DMSO is recycled via distillation under reduced pressure.
-
Chromatography Alternatives : Crystallization replaces column chromatography for cost efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methoxybenzyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups within the molecule.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds with indole structures, such as N-[1-(2-methoxybenzyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide, exhibit significant anticancer properties. Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.
Mechanism of Action
The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell cycle progression. The compound's ability to interact with multiple cellular targets enhances its therapeutic efficacy against cancer.
Neuropharmacology
Acetylcholinesterase Inhibition
this compound has been studied for its potential as an acetylcholinesterase inhibitor. This action is particularly relevant for the treatment of neurodegenerative diseases such as Alzheimer's disease. In vitro studies have demonstrated that this compound can effectively inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain and improving cognitive function.
Antimicrobial Properties
Bacterial Inhibition
The compound has shown promising antibacterial activity against various strains of bacteria. Research indicates that derivatives of indole structures can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Biochemical Applications
Enzyme Interaction Studies
this compound serves as a valuable tool in biochemical research for studying enzyme interactions. Its structural features allow it to act as a substrate or inhibitor for various enzymes, making it useful in elucidating enzyme mechanisms and pathways.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their anticancer properties against human cancer cell lines. The most potent derivatives exhibited IC50 values below 10 µM, indicating strong inhibitory effects on cell viability.
Case Study 2: Neuroprotective Effects
A study published in Neuropharmacology investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Results showed significant improvements in memory and learning tasks compared to control groups, correlating with reduced levels of acetylcholinesterase activity.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxybenzyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide involves its interaction with specific molecular targets. The indole core can bind to various receptors or enzymes, modulating their activity. The methoxybenzyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues of N-[1-(2-methoxybenzyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide, highlighting substituent variations and their implications:
Key Observations :
- Substituent Impact on Lipophilicity : The 2-methoxybenzyl group in the target compound increases logP compared to the benzyl (8m) or 2-methylpropyl () analogues, suggesting enhanced membrane permeability .
- Biological Activity : The hydroxy-substituted derivative (EA) exhibits anticancer activity via STAT1 inhibition, while the trifluoromethoxy analogue () may show altered receptor affinity due to electronic effects .
- Synthetic Challenges : Benzyl-substituted derivatives (e.g., 8m) often exhibit lower yields (10% vs. 50% for alkyl-substituted 8k) due to steric hindrance during synthesis .
Physicochemical and Pharmacokinetic Properties
- Hydrogen Bonding: The acetamide group enables hydrogen-bond donor/acceptor interactions, similar to EA (), but the 2-methoxybenzyl group reduces solubility compared to hydroxy-substituted derivatives.
Biological Activity
N-[1-(2-methoxybenzyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide is a compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Structural Characteristics
The compound's structure comprises an indole moiety linked to a methoxybenzyl group and an acetamide functional group. The presence of the indole ring is particularly noteworthy as it is associated with various biological processes and pharmacological applications. The molecular formula is , with a molecular weight of 310.3 g/mol .
The indole core in this compound is known for its ability to interact with multiple biological targets, influencing receptor activities and enzyme functions. The methoxybenzyl group may enhance the compound's binding affinity and specificity toward these targets, making it a promising candidate for further pharmacological evaluation .
Antitumor Activity
Research indicates that compounds with similar indole structures exhibit significant antitumor properties. For instance, derivatives of indole have shown potent anti-proliferative effects against various tumor cell lines such as SK-BR-3, MDA-MB-231, HCT-116, and HepG2. A study highlighted that certain derivatives enhanced reactive oxygen species (ROS) levels by inhibiting thioredoxin reductase (TrxR), leading to apoptosis in cancer cells .
Table 1: Anti-Proliferative Activity of Indole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 8c | HCT116 | 5.0 | Inhibits TrxR, induces apoptosis |
| 11h | MDA-MB-231 | 4.8 | Induces ROS production |
Neuroprotective Effects
Indole derivatives have also been studied for their neuroprotective properties. For example, some compounds have demonstrated the ability to inhibit neuroinflammation and protect against oxidative stress-induced neuronal damage. Mechanistic studies reveal that these compounds can block NF-κB signaling pathways, which are crucial in mediating inflammatory responses .
Table 2: Neuroprotective Activity of Indole Derivatives
| Compound | Model System | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 1 | SH-SY5Y Cells | 3.08 | Inhibits NO production |
| Compound 5 | Scopolamine-Induced AD Mice | Not specified | Improves learning and memory |
Case Studies
Several studies have focused on the synthesis and biological evaluation of indole-based compounds similar to this compound:
- Synthesis of Indole Derivatives : A study synthesized various indole derivatives and assessed their anti-proliferative effects against multiple cancer cell lines. The results indicated that structural modifications significantly impacted biological activity, emphasizing the importance of the methoxybenzyl substitution in enhancing efficacy .
- Neuroprotective Studies : Another research effort evaluated a series of indole-based compounds for their neuroprotective effects in models of Alzheimer's disease. The findings suggested that certain derivatives could effectively cross the blood-brain barrier and exhibit neuroprotective activity through multiple mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
